molecular formula C12H10BrN3O2S B2767426 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-08-2

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2767426
M. Wt: 340.2
InChI Key: CPDFTOLLTPVTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H10BrN3O2S and its molecular weight is 340.2. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry in Synthesis

A study described an environmentally friendly, solvent-free method for synthesizing 5-[(arylamino)methylene]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water. This approach utilizes formic acid for formamides production, which reacts with α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium, highlighting water's role as a solvent for both formylation and Knoevenagel condensation reactions. This protocol offers high yields, mild reaction conditions, and straightforward work-up processes, making it a valuable green chemistry approach in organic synthesis (Dhorajiya & Dholakiya, 2013).

Antiviral Activity

Another research area explores the antiviral properties of derivatives structurally similar to the query compound. Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at the 5-position with various groups showed marked inhibition of retrovirus replication in cell culture. Specifically, a 5-methyl derivative demonstrated significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, offering insights into developing new antiviral agents (Hocková et al., 2003).

Antimicrobial Activity

Research into the antimicrobial activity of novel compounds based on pyrimidine derivatives, including those structurally related to the query compound, has yielded promising results. Compounds synthesized from reactions involving similar pyrimidine structures have been screened for antimicrobial activity, revealing moderate to high efficacy against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Goudgaon et al., 2011).

Sensor Applications

In the realm of sensor technology, derivatives of pyrimidine, akin to the query compound, have been developed as selective chemosensors for metal ions. One study highlighted the synthesis and characterization of a Schiff base fluorescent sensor for the selective determination of Al3+ ions in both acetonitrile and aqueous solutions. This research opens avenues for the use of such compounds in environmental monitoring and analytical chemistry (Singh et al., 2013).

properties

IUPAC Name

5-[(4-bromo-2-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c1-6-4-7(13)2-3-9(6)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPCIDYUNBJRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.